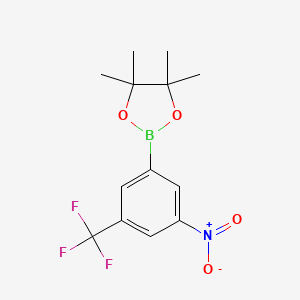

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of organoboron compound. It has a molecular formula of C13H15BF3NO4 . The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic ester functional group attached to a phenyl ring, which is further substituted with a nitro group and a trifluoromethyl group . The InChI code for this compound is 1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-5-8(13(15,16)17)6-10(7-9)18(19)20/h5-7H,1-4H3 .Chemical Reactions Analysis

Boronic esters, including this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon-carbon bond forming reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerated environment . The molecular weight of the compound is 317.07 .Applications De Recherche Scientifique

Phosphorescent Properties of Arylboronic Esters

A study has revealed that simple arylboronic esters, including phenylboronic acid pinacol esters, exhibit long-lived room-temperature phosphorescence in the solid state. This finding is significant because it challenges the conventional wisdom that phosphorescent organic molecules require heavy atoms or carbonyl groups. Theoretical calculations suggest that out-of-plane distortion at the pinacol B-Cipso moiety in the excited state is responsible for this phosphorescence. This discovery could open new avenues in the design of organic phosphorescent materials for various applications, including sensing and imaging (Shoji et al., 2017).

Multifunctional Thin Film Electrode Surfaces

Research on the electrochemical reduction of aryl diazonium salts has led to the development of multifunctional thin film surfaces capable of immobilizing diverse molecules on a single gold electrode. This method involves the consecutive electrodeposition of nitrophenyl and phenylboronic acid pinacol ester diazonium salts. These films exhibit significant potential for applications in electrochemical and optical platforms, including biosensing and fundamental cell studies (Harper et al., 2009).

Synthesis and Functionalization of Fluoroarenes

A notable advancement in the field of organic synthesis is the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage. This method demonstrates the synthetic utility of fluoroarenes for diverse functionalizations, facilitating the two-step conversion to various functionalized arenes. Such developments underscore the importance of arylboronic acid pinacol esters in the modification and derivatization of aromatic compounds (Niwa et al., 2015).

Catalysis and C-H Activation

The use of arylboronic acid pinacol esters in Ni-catalyzed reactions has been explored for the formal carboacylation of o-allylbenzamides, showcasing the practicality of amides as substrates for alkene carboacylation. This process, which involves oxidative addition of an activated amide C-N bond to a Ni(0) catalyst, highlights the potential of arylboronic acid pinacol esters in facilitating complex organic transformations (Walker et al., 2017).

Mécanisme D'action

In Suzuki-Miyaura cross-coupling reactions, the mechanism of action involves the transmetalation of the organoboron reagent (like this compound) to a palladium catalyst . This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new carbon-carbon bond .

Safety and Hazards

The compound may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Orientations Futures

The future directions for this compound could involve its use in the development of new synthetic methodologies, given its utility as a reagent in Suzuki-Miyaura cross-coupling reactions . Additionally, the compound could be used in the synthesis of new pharmaceuticals or materials, given the importance of carbon-carbon bond forming reactions in these areas .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-5-8(13(15,16)17)6-10(7-9)18(19)20/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITSVJLBVKIVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)

![N-(3,4-dimethylphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969145.png)

![[5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2969149.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)

![1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2969155.png)

![N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2969156.png)

![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)

![{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid](/img/structure/B2969158.png)

![1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one](/img/structure/B2969162.png)